Cyclohexane, 2-propynylidene-
CAS No.: 2806-45-3
Cat. No.: VC14222981
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2806-45-3 |
---|---|
Molecular Formula | C9H12 |
Molecular Weight | 120.19 g/mol |
IUPAC Name | prop-2-ynylidenecyclohexane |
Standard InChI | InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,6H,3-5,7-8H2 |
Standard InChI Key | KDDPBZDSQZBJHB-UHFFFAOYSA-N |
Canonical SMILES | C#CC=C1CCCCC1 |
Introduction
Molecular Architecture and Bonding
Composition and Connectivity
Cyclohexane, 2-propynylidene- consists of 9 carbon atoms and 12 hydrogen atoms, forming a molecular formula of C₉H₁₂ . The molecule features a cyclohexane ring with a propynylidene group (-C≡C-CH₂) attached at the second carbon position. Key bonding characteristics include:
-
21 total bonds: 9 non-hydrogen bonds, comprising 1 double bond (C=C), 1 triple bond (C≡C), and 1 six-membered cyclohexane ring .
-
Hybridization: The sp³-hybridized cyclohexane ring adopts a chair conformation, while the sp-hybridized triple bond and sp²-hybridized double bond introduce planar geometry to the propargyl substituent.
Structural Representation
The SMILES notation C#CC=C1CCCCC1 succinctly encodes the molecule’s connectivity . This string denotes a cyclohexane ring (C1CCCCC1) with a propargyl group (C#CC=) attached to the second carbon. The 2D skeletal structure highlights the juxtaposition of saturated and unsaturated regions, which may influence stereoelectronic interactions.
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular formula | C₉H₁₂ |
Molecular weight | 120.19 g/mol |
Total bonds | 21 (9 non-H) |
Hybridization features | sp³ (ring), sp²/sp (substituent) |
Ring strain | Minimal (chair conformation) |
Reactivity and Functionalization
Electrophilic Susceptibility
The propynylidene group’s electron-rich triple bond is prone to electrophilic attacks. Potential reactions include:
-
Hydrohalogenation: Addition of HX across the triple bond to form vinyl halides.
-
Cycloadditions: Participation in [2+2] or Diels-Alder reactions with dienophiles/dienes.
-
Metal coordination: The alkyne may act as a ligand for transition metals, enabling catalytic transformations.
Ring-Directed Transformations
The cyclohexane ring’s chair conformation influences the spatial accessibility of the propynylidene group. Axial vs. equatorial positioning of substituents could modulate reaction kinetics and regioselectivity.
Computational and Spectroscopic Insights
Predicted Spectral Features
-
IR spectroscopy: Strong absorption bands near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).
-
NMR spectroscopy:
-
¹H NMR: Deshielded protons on the propargyl group (δ 1.8–2.5 ppm) and cyclohexane protons (δ 1.4–1.7 ppm).
-
¹³C NMR: Triple-bond carbons at δ 70–85 ppm (sp-hybridized), double-bond carbon at δ 120–130 ppm (sp²).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume